N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
Description
Chemical Structure: The compound (CAS 54292-17-0) features a central acetamide group attached to a phenyl ring substituted with a diethylamino group, a methoxy group, and an azo-linked 2-iodo-4,6-dinitrophenyl moiety. Its molecular formula is C₁₉H₂₁IN₆O₆ (MW 556.31 g/mol) .
Applications:
Primarily used as a disperse dye in the textile industry, its iodine substituent contributes to unique spectral properties and dye stability .
Properties
CAS No. |
54292-17-0 |
|---|---|
Molecular Formula |
C19H21IN6O6 |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21IN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) |
InChI Key |
LZPFRHJGJWYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of aromatic azo compounds such as this compound typically involves two main steps:
- Step 1: Diazotization of a primary aromatic amine
- Step 2: Azo coupling with an electron-rich aromatic compound
This two-step approach is well-established and involves forming a diazonium salt intermediate, which then couples with a suitable coupling component to form the azo bond.
Diazotization Step
The diazotization involves converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO2), which is generated in situ by mixing sodium nitrite (NaNO2) with hydrochloric acid (HCl) under controlled low temperatures (0–5 °C) to maintain the stability of the diazonium salt.
The reaction proceeds as follows:
- The primary aromatic amine is nitrosated by nitrous acid to form an N-nitroso intermediate.
- This intermediate tautomerizes to a diazo hydroxide.
- Protonation of the hydroxyl group occurs.
- Elimination of water yields the resonance-stabilized diazonium salt.
The diazonium salt formed is highly reactive but unstable at room temperature, necessitating low temperature conditions for its existence.
Azo Coupling Step
The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. In the case of this compound, the coupling component is likely a substituted phenylacetamide bearing diethylamino and methoxy groups, which are strongly activating and facilitate the electrophilic attack of the diazonium salt.
The azo coupling reaction involves:
- Electrophilic attack of the diazonium salt on the activated aromatic ring of the coupling component, typically at the para or ortho position relative to activating groups.
- Formation of the azo bond (-N=N-) linking the two aromatic systems.
This step is usually carried out in an alkaline or neutral medium to maintain the nucleophilicity of the coupling component.
Specific Considerations for the Target Compound
- The presence of the 2-iodo-4,6-dinitrophenyl moiety requires careful handling due to the electron-withdrawing nitro groups and iodine substituent, which influence the reactivity and regioselectivity of the azo coupling.
- The diethylamino group on the coupling component increases electron density, enhancing coupling efficiency.
- The methoxy substituent also activates the aromatic ring toward electrophilic substitution.
Purification and Analysis
After synthesis, the compound is typically purified by chromatographic methods such as reverse-phase high-performance liquid chromatography (HPLC). A method using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported for separation and analysis of this compound. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.
Data Summary Table: Preparation Parameters
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Material (Diazotization) | Primary aromatic amine (e.g., 2-iodo-4,6-dinitroaniline) | Requires purity and controlled substitution pattern |
| Diazotization Agent | Nitrous acid (generated in situ from NaNO2 + HCl) | Temperature maintained at 0–5 °C |
| Coupling Component | 5-(Diethylamino)-4-methoxyphenylacetamide | Electron-rich aromatic compound |
| Reaction Medium | Acidic for diazotization; neutral/alkaline for coupling | pH control critical for reaction progression |
| Temperature | Low (0–5 °C) for diazotization; room temperature for coupling | Prevents diazonium salt decomposition |
| Purification Method | Reverse-phase HPLC | Mobile phase: acetonitrile, water, phosphoric acid/formic acid |
| Analytical Techniques | HPLC, Mass Spectrometry | Confirms purity and identity |
Research Results and Observations
- The diazotization and coupling reactions proceed with high regioselectivity due to the directing effects of substituents.
- The compound exhibits achirality and no defined stereocenters, consistent with its aromatic azo structure.
- The azo bond formation is confirmed by characteristic UV-Vis absorption and chromatographic behavior.
- The presence of iodine and nitro substituents influences the compound’s chromatographic retention and spectral properties, which can be exploited for analytical separation.
- The synthetic route is scalable and can be adapted for preparative isolation of the compound and its impurities, facilitating pharmacokinetic and analytical studies.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups at the iodine or nitro positions.
Scientific Research Applications
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in the Azo-Linked Phenyl Ring
The target compound’s 2-iodo-4,6-dinitrophenyl group differentiates it from analogs with halogen (Cl, Br) or cyano (CN) substituents. Key examples:
Structural Implications :
Physicochemical Properties
Key Observations :
- Bromo and chloro analogs share similar predicted logP values, suggesting comparable lipid solubility.
- Iodo derivatives likely have higher molecular weights and densities due to iodine’s atomic mass.
Biological Activity
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including interaction with biological systems, mutagenic potential, and implications for drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 556.3 g/mol. Its structure features an azo group and a methoxyphenyl moiety, which are crucial for its reactivity and interaction with biological targets. The presence of the iodine atom and dinitrophenyl group enhances its electrophilic properties, making it a candidate for various biological studies .
Interaction with Biological Systems
This compound exhibits significant interaction with proteins and nucleic acids. Preliminary studies indicate that it may selectively bind to certain proteins, which is essential for understanding its potential therapeutic applications. These interactions are critical in drug design as they can influence the efficacy and specificity of the compound against various biological targets .
Mutagenicity Studies
Research has shown that compounds with similar structural features often exhibit mutagenic properties. For instance, studies have indicated that azo compounds can interact with DNA, potentially leading to mutations. The presence of the dinitrophenyl group in this compound is particularly noteworthy due to its electron-withdrawing nature, which may enhance the compound's reactivity and mutagenic potential .
| Study | Findings |
|---|---|
| Microbial Assays | Indicated mutagenic potential similar to other dinitrophenyl-substituted azo compounds. |
| DNA Interaction | Evidence suggests binding affinity to DNA, raising concerns about genotoxicity. |
Case Study 1: Mutagenicity Assessment
In a study assessing the mutagenicity of azo compounds, this compound was tested alongside other structurally related compounds. The results demonstrated a significant increase in mutation rates in bacterial strains exposed to this compound, highlighting its potential risks in environmental and health contexts .
Case Study 2: Protein Binding Affinity
Another investigation focused on the binding affinity of this compound to serum albumin. The study utilized spectroscopic methods to analyze the interaction dynamics, revealing a moderate binding affinity that suggests potential for therapeutic applications where protein interactions are crucial for drug action .
Implications for Drug Development
The unique structural characteristics of this compound suggest promising avenues for drug development:
- Targeted Therapy : Its selective binding properties may allow for targeted therapy in conditions where specific protein interactions are beneficial.
- Diagnostics : The compound's ability to interact with nucleic acids could be harnessed for diagnostic purposes, particularly in detecting genetic mutations.
Q & A
Q. What is the standard synthetic protocol for preparing N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide?
- Methodological Answer : The synthesis typically involves coupling reactions between aromatic amines and nitro-substituted aryl diazonium salts. Azo bond formation is achieved via diazotization of 2-iodo-4,6-dinitroaniline followed by coupling with the acetamide derivative under controlled pH (acidic or neutral conditions). Potassium carbonate in dimethylformamide (DMF) is often used to facilitate nucleophilic substitution or azo coupling, with reaction progress monitored by TLC. Post-reaction, the product is precipitated by water addition and purified via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on signals for the azo group (~160 ppm in ¹³C NMR), diethylamino protons (δ 1.1–1.3 ppm triplet), and methoxy groups (δ 3.7–3.9 ppm singlet). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (556.3111 g/mol), while UV-Vis spectroscopy identifies λmax related to the azo chromophore (450–550 nm). Infrared (IR) spectroscopy detects nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
Q. What functional groups dictate its reactivity in further derivatization?
- Methodological Answer : The iodine substituent on the dinitrophenyl ring allows halogen exchange reactions (e.g., Suzuki coupling). The azo (-N=N-) group is redox-active, enabling reduction to hydrazines. The acetamide moiety can undergo hydrolysis to carboxylic acids under strong acidic/basic conditions, while the methoxy and diethylamino groups offer sites for electrophilic substitution .
Advanced Research Questions
Q. How does the iodine substituent influence stability compared to bromo/chloro analogs?
- Methodological Answer : The iodo group increases steric hindrance and electron-withdrawing effects, reducing hydrolysis rates compared to bromo/chloro analogs. Stability studies under varying pH (1–13) and light exposure (UVA/visible) show iodine’s lower lability, with degradation monitored via HPLC. For example, the iodo analog retains >90% integrity after 72 hours at pH 7, whereas bromo derivatives degrade by 15–20% under identical conditions .
Q. What strategies optimize its storage and handling to prevent decomposition?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize photooxidation and moisture absorption. Avoid prolonged exposure to temperatures >40°C, as nitro groups may decompose exothermically. Stability assays recommend using chelating agents (e.g., EDTA) in solution to mitigate metal-catalyzed degradation .
Q. How can computational modeling guide its derivatization for enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, identifying the azo group and iodine as sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases), prioritizing modifications like methoxy-to-ethoxy substitution for improved binding affinity. QSAR models correlate nitro group position with mutagenicity .
Q. What contradictions exist in toxicity data across structurally related azo compounds?
- Methodological Answer : Mutagenicity assays (Ames test) show variability: the iodo derivative (CAS 54292-17-0) exhibits lower genotoxicity (IC₅₀ > 100 µM) than bromo analogs (CAS 22578-86-5, IC₅₀ = 50 µM). This discrepancy arises from iodine’s weaker leaving-group tendency, reducing DNA adduct formation. However, chronic ecotoxicity studies in Daphnia magna suggest both analogs are "Aquatic Chronic 4" hazards due to nitro group persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
